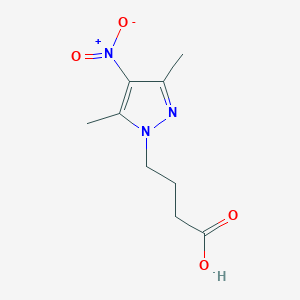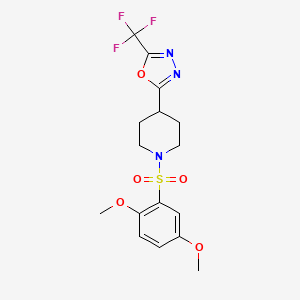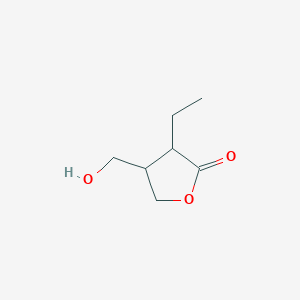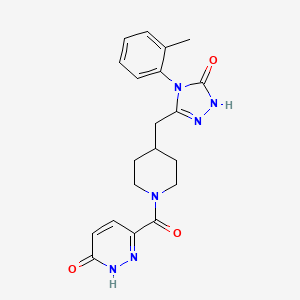![molecular formula C22H16N4O4 B2653340 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide CAS No. 898420-16-1](/img/structure/B2653340.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide” is a compound that belongs to the quinazolinone class of compounds . Quinazolinones are a class of organic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with isocyanates, isothiocyanates, or carbodiimides . The specific synthesis process for “this compound” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized using techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the molecule and their arrangement.Applications De Recherche Scientifique
Synthesis Techniques
Quinazolinones, including compounds structurally similar to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide, have been synthesized through various methods:
One-Pot Synthesis from 2-Nitrobenzamides : A straightforward procedure for preparing 2-(het)arylquinazolin-4(3H)-ones from readily available 2-nitrobenzamides involves sodium dithionite as the reducing agent. This method offers a simplified approach to obtaining heterocyclic compounds (Romero et al., 2013).
Iron-Catalyzed Formation : The synthesis of 2,3-diarylquinazolinones using iron as a catalyst has been described, providing a novel approach to obtaining these compounds without external oxidants or reductants (Wang et al., 2013).
Potential Applications and Properties
Research on quinazolinone derivatives reveals their potential applications and properties:
Antimicrobial Activity : Certain quinazolinone derivatives exhibit in vitro antimicrobial properties against human pathogenic microorganisms, highlighting their potential as antimicrobial agents (Saravanan et al., 2015).
Synthesis of Complexes : Studies have demonstrated the synthesis of mono- and dinuclear Ni(II) complexes from quinazoline-type ligands, which are explored for their spectroscopic, electrochemical, thermal, and antimicrobial studies. These findings suggest applications in material science and biology (Chai et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-19-11-4-2-9-17(19)22(28)25(14)16-8-6-7-15(13-16)24-21(27)18-10-3-5-12-20(18)26(29)30/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOAXHYSXQPBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)
![2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2653275.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2653279.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2653280.png)